molecular formula C16H21NO4 B263791 Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate

Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate

Cat. No. B263791
M. Wt: 291.34 g/mol
InChI Key: CCPHBPMRELGJSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate, also known as EMBP, is a synthetic compound that has been widely used in scientific research. It is a member of the piperidinecarboxylate family and is known for its unique properties that make it an ideal candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate acts as a potent inhibitor of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Biochemical and Physiological Effects:
Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance memory and cognitive function in animal models, and it has also been shown to have anxiolytic and antidepressant effects. Additionally, Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate in scientific research is its potency and specificity. Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate is a highly potent inhibitor of acetylcholinesterase, and it has been shown to have a high degree of selectivity for this enzyme. Additionally, Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate is relatively easy to synthesize and can be obtained in high yields.
One limitation of using Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate in lab experiments is its potential toxicity. Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate has been shown to have cytotoxic effects at high concentrations, and it may also have adverse effects on other biological processes. Additionally, Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for the use of Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate in scientific research. One area of interest is the development of Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate analogs with improved potency and selectivity. Additionally, Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate may be useful in the development of new treatments for diseases such as Alzheimer's disease, where acetylcholine deficiency is a major contributing factor. Finally, Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate may be useful in the development of new tools for studying the function and regulation of acetylcholinesterase and other enzymes involved in neurotransmitter metabolism.

Synthesis Methods

Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate can be synthesized from the reaction of 2-methoxybenzoyl chloride with piperidinecarboxylic acid in the presence of triethylamine. The resulting compound is then esterified with ethanol to produce Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate. The synthesis of Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate is relatively simple, and the compound can be obtained in high yields.

Scientific Research Applications

Ethyl 1-(2-methoxybenzoyl)-4-piperidinecarboxylate has been extensively used in scientific research as a tool for studying the function and regulation of various biological processes. It has been shown to have a wide range of applications, including the study of neurotransmitter release, ion channel function, and the regulation of gene expression.

properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

ethyl 1-(2-methoxybenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C16H21NO4/c1-3-21-16(19)12-8-10-17(11-9-12)15(18)13-6-4-5-7-14(13)20-2/h4-7,12H,3,8-11H2,1-2H3

InChI Key

CCPHBPMRELGJSX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2OC

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2OC

Origin of Product

United States

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